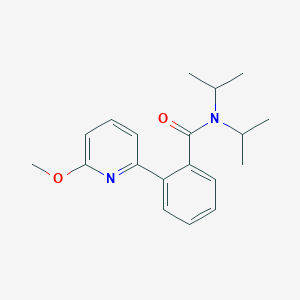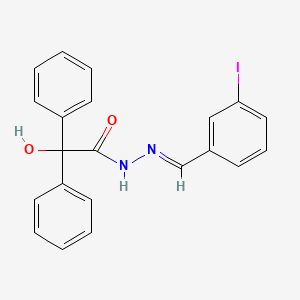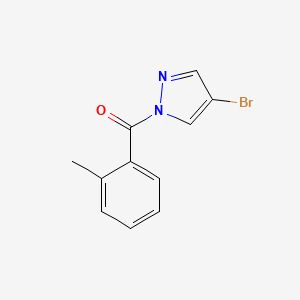![molecular formula C16H16N2O3S B5554542 N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)
N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide often involves complex reactions that yield unique molecular structures. For instance, the practical synthesis of an orally active CCR5 antagonist demonstrates a method involving esterification followed by a Claisen type reaction and Suzuki−Miyaura reaction, highlighting a multi-step approach to synthesize complex benzamides (Ikemoto et al., 2005). These synthesis methodologies are crucial for creating compounds with specific biological activities and understanding the relationship between structure and function.
Molecular Structure Analysis
The molecular structure of benzamide compounds reveals insights into their chemical behavior and potential applications. A study on a novel benzamide with antioxidant activity employed X-ray diffraction and DFT calculations, showcasing the importance of molecular geometry, vibrational frequencies, and electronic properties in understanding compound characteristics (Demir et al., 2015). Such analyses are fundamental in predicting the reactivity and stability of benzamides under various conditions.
Chemical Reactions and Properties
Chemical reactions involving benzamides often result in the formation of compounds with significant biological activities. For example, the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under specific conditions leads to the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides, showcasing the versatility of benzamides in chemical synthesis (Mohebat et al., 2015). Understanding these reactions is crucial for developing new compounds with desired properties.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline forms, are essential for their characterization and application. Studies on crystalline forms of benzamides, like TKS159, provide detailed insights into their stability and potential pharmaceutical applications, underscoring the significance of thorough physical characterization (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamides, including reactivity, stability, and interactions with biological molecules, are critical for their application in various fields. For instance, the analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide through spectroscopic methods and crystal structure determination provides valuable information on its potential as a chemical reagent or therapeutic agent (Saeed et al., 2010).
Wissenschaftliche Forschungsanwendungen
Polymerization Processes
Research by Mori, Sutoh, and Endo (2005) has demonstrated the controlled radical polymerization of a monosubstituted acrylamide having an amino acid moiety, showcasing the precision achievable in polymer synthesis. This process, utilizing reversible addition−fragmentation chain transfer (RAFT) polymerization, allows for the creation of polymers with controlled molecular weight and low polydispersity, essential for applications in materials science and engineering (Mori, Sutoh, & Endo, 2005).
Anticancer Drug Development
Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase (HDAC) inhibitor with potent anticancer activity. This compound selectively inhibits specific HDACs, offering a promising route for cancer therapy by modifying gene expression to halt cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Antimicrobial Properties
Limban et al. (2011) explored the synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas, revealing their activity against a range of bacterial and fungal strains. This research highlights the potential of structurally related compounds for developing new antimicrobial agents, particularly those with modifications on the phenyl group attached to the thiourea nitrogen, which significantly influences their antimicrobial efficacy (Limban et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-14-9-10(22-2)7-8-12(14)16(20)18-13-6-4-3-5-11(13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZINHQYUTPXORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)
![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)


![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)
![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)
![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)
![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)
